molecular formula C7H5BrN2O B582201 6-bromo-1H-indazol-5-ol CAS No. 1206800-18-1

6-bromo-1H-indazol-5-ol

Cat. No. B582201
Key on ui cas rn: 1206800-18-1
M. Wt: 213.034
InChI Key: ZKVBYEQUNGMVQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08030302B2

Procedure details

To a solution of 6-bromo-5-methoxy-1H-indazole (60 g, 0.265 mol) in DCM (1300 mL) is added a solution of BBr3 (105 g, 0.42 mol) in DCM (200 mL) at 0° C. The reaction mixture is warmed to RT and stirred overnight. Then the reaction solution is quenched with MeOH at 0° C. The solvent is removed in vacuo and the residue is neutralized with NaHCO3 solid. The mixture is partitioned by water (1500 mL) and EtOAc (1500 mL). The aqueous layer is extracted with EtOAc (1500 mL) two times. The combined organic layers are dried and concentrated to give crude product, which is purified by silica gel column chromatography (PE:THF=2:1) to give the desired product (42.5 g, 75% yield). MS (m/z): 215.0 (M+H).
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
105 g
Type
reactant
Reaction Step One
Name
Quantity
1300 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
75%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[C:9]2[C:5]([CH:6]=[N:7][NH:8]2)=[CH:4][C:3]=1[O:11]C.B(Br)(Br)Br>C(Cl)Cl>[Br:1][C:2]1[CH:10]=[C:9]2[C:5]([CH:6]=[N:7][NH:8]2)=[CH:4][C:3]=1[OH:11]

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
BrC1=C(C=C2C=NNC2=C1)OC
Name
Quantity
105 g
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
1300 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then the reaction solution is quenched with MeOH at 0° C
CUSTOM
Type
CUSTOM
Details
The solvent is removed in vacuo
CUSTOM
Type
CUSTOM
Details
The mixture is partitioned by water (1500 mL) and EtOAc (1500 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer is extracted with EtOAc (1500 mL) two times
CUSTOM
Type
CUSTOM
Details
The combined organic layers are dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give crude product, which
CUSTOM
Type
CUSTOM
Details
is purified by silica gel column chromatography (PE:THF=2:1)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=C(C=C2C=NNC2=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 42.5 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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